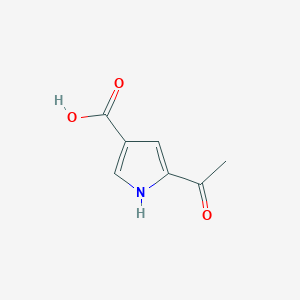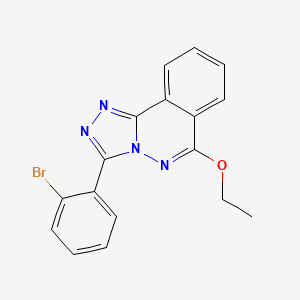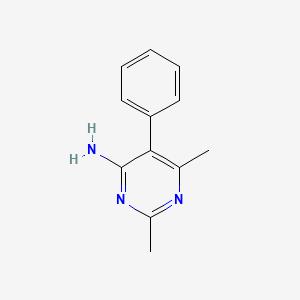
2,6-Dimethyl-5-phenylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-5-phenylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃N₃. It is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-5-phenylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 2,6-Dimethyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .
科学的研究の応用
2,6-Dimethyl-5-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers
作用機序
The mechanism of action of 2,6-Dimethyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
2,5-Dimethylpyrimidin-4-amine: Another pyrimidine derivative with different substituents.
Uniqueness: 2,6-Dimethyl-5-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
116730-31-5 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
2,6-dimethyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-8-11(10-6-4-3-5-7-10)12(13)15-9(2)14-8/h3-7H,1-2H3,(H2,13,14,15) |
InChIキー |
AIJPGSLELDDPDN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)C)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)
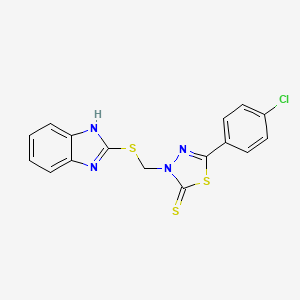
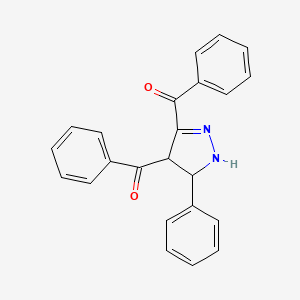
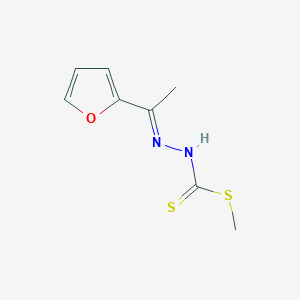
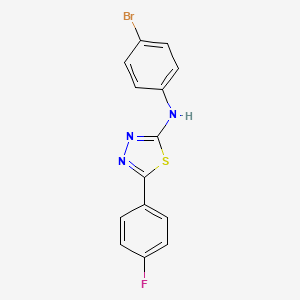
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)
![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)


